1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea is a complex organic compound characterized by its bromothiophene and fluorophenyl groups attached to a thiazolylurea core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the thiazolylurea core. One common approach is the reaction of 5-bromothiophene-2-carboxylic acid with 2-fluorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea can undergo several types of chemical reactions, including:
Oxidation: The bromothiophene group can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bromothiophene derivatives with increased oxidation states.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with modified fluorophenyl groups.
Scientific Research Applications
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
4-(5-Bromothiophen-2-yl)pyridine
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
2-[(4-Bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole
Uniqueness: 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea stands out due to its unique combination of bromothiophene and fluorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3OS2/c15-12-6-5-11(22-12)10-7-21-14(18-10)19-13(20)17-9-4-2-1-3-8(9)16/h1-7H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIWTPVAVJMNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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